molecular formula C11H13NO4 B066716 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid CAS No. 181519-49-3

3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid

Cat. No.: B066716
CAS No.: 181519-49-3
M. Wt: 223.22 g/mol
InChI Key: MQDNHGACHBBMQD-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is also known by its IUPAC name, 3-[4-(methoxycarbonyl)phenyl]-beta-alanine . This compound is characterized by the presence of an amino group, a methoxycarbonyl group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid typically involves the reaction of 4-(methoxycarbonyl)benzaldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability . The use of automated systems and high-throughput screening can further optimize the production process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted phenyl derivatives . These products can be further utilized in various chemical and industrial applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications . The presence of both an amino group and a methoxycarbonyl group provides versatility in synthesis and functionalization, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-amino-3-(4-methoxycarbonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDNHGACHBBMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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